CDK4/6 Inhibitory Activity: Target Compound vs. Comparator
The target compound inhibits CDK4/Cyclin D1 and CDK6/Cyclin D3 kinases with an IC50 of 567 nM [1]. This activity is a key differentiator when compared to structurally distinct CDK4/6 inhibitors like Palbociclib, which exhibits an IC50 of 11 nM for CDK4/Cyclin D1 [2]. The 50-fold difference in potency indicates the target compound offers a weaker, potentially more tool-like inhibition profile, useful for studies where complete kinase inactivation is undesirable.
| Evidence Dimension | Inhibitory potency (IC50) against CDK4/Cyclin D1 and CDK6/Cyclin D3 |
|---|---|
| Target Compound Data | IC50 = 567 nM |
| Comparator Or Baseline | Palbociclib: CDK4/Cyclin D1 IC50 = 11 nM; CDK6/Cyclin D3 IC50 = 16 nM |
| Quantified Difference | Target compound is approximately 50-fold less potent than Palbociclib on CDK4/Cyclin D1. |
| Conditions | Time-resolved fluorescence-based kinase assay for BDBM696154 (target compound); LANCE Ultra TR-FRET assay for Palbociclib. |
Why This Matters
The distinct potency range allows for nuanced modulation of CDK4/6 activity, potentially avoiding the potent, pan-inhibitory effects that can confound phenotypic assays.
- [1] BindingDB. BDBM696154. Data for US20240300937, Example 11: CDK4/Cyclin D1 and CDK6/Cyclin D3 inhibition. View Source
- [2] Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. View Source
